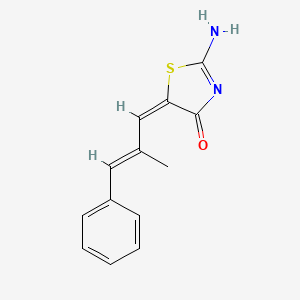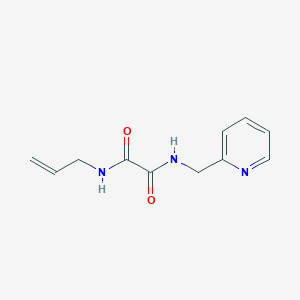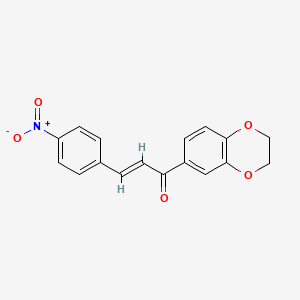
2-imino-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one
Übersicht
Beschreibung
2-imino-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a sulfur-containing organic compound with potential medicinal properties. It has been extensively studied for its various biological activities and therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-imino-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and replication. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-imino-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-imino-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been shown to have activity against various bacteria and fungi, making it a promising candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are many potential future directions for research on 2-imino-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to investigate its mechanism of action. Another area of interest is its potential as an antibacterial and antifungal agent. Further studies are needed to determine its activity against different strains of bacteria and fungi and to investigate its safety and efficacy. Additionally, future research could focus on the development of new synthetic methods for this compound and its derivatives, as well as the development of new drug delivery systems to improve its bioavailability and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
2-imino-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been extensively studied for its various biological activities and therapeutic applications. It has shown potential as an anticancer agent, antitubercular agent, antiviral agent, antifungal agent, and antibacterial agent. It has also been studied for its anti-inflammatory, antioxidant, and analgesic properties.
Eigenschaften
IUPAC Name |
(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9(7-10-5-3-2-4-6-10)8-11-12(16)15-13(14)17-11/h2-8H,1H3,(H2,14,15,16)/b9-7+,11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBYHNMINPSJTP-BIZFVBGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-amino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3847988.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)
![N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848026.png)

![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)
![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848053.png)



![4-{5-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3848082.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3848086.png)
![N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848088.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3848091.png)